Lipophilicity Advantage: XLogP3 Comparison of 3-Chloro-5-CF₃ vs 3,5-Dichloro Pyridine-2-sulfonamide
The target compound exhibits a computed XLogP3-AA of 1.3, compared to 1.0 for the 3,5-dichloro analog (CAS 1247346-43-5), representing a 0.3 log unit increase in predicted lipophilicity attributable to the replacement of a chlorine atom at position 5 with a trifluoromethyl group [1][2]. This difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient. Both compounds share an identical TPSA of 81.4 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area [1][2]. Higher lipophilicity within this range is generally associated with improved passive membrane permeability, a critical parameter in cell-based assay performance and oral bioavailability prediction [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 (PubChem computed) |
| Comparator Or Baseline | 3,5-Dichloropyridine-2-sulfonamide (CAS 1247346-43-5): XLogP3-AA = 1.0 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.3 log units (~2-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); TPSA held constant at 81.4 Ų for both compounds |
Why This Matters
This directly quantifiable lipophilicity difference enables informed selection when permeability is a critical assay parameter, as the CF₃-bearing compound is predicted to cross biological membranes more readily than its dichloro counterpart at equivalent TPSA.
- [1] PubChem Compound Summary for CID 14676703, 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide, XLogP3-AA = 1.3, TPSA = 81.4 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/14676703 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 14676704, 3,5-Dichloropyridine-2-sulfonamide, XLogP3-AA = 1.0, TPSA = 81.4 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/14676704 (accessed May 2026). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Class-level evidence on the relationship between logP/logD and membrane permeability. View Source
